![molecular formula C23H30N6O4 B2765993 ethyl 1-{2-[(butylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate CAS No. 1184984-68-6](/img/structure/B2765993.png)

ethyl 1-{2-[(butylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

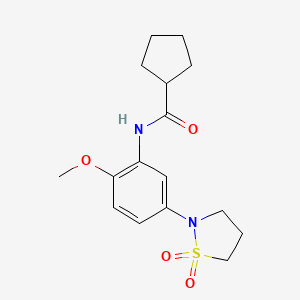

The compound “Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution . The reaction involves the use of eco-compatible catalysts and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Infective Applications

Compounds structurally related to Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate have been synthesized and evaluated for their antimicrobial efficacy. The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines demonstrated significant antimicrobial activity, highlighting the potential of these compounds in addressing bacterial infections (El‐Kazak & Ibrahim, 2013). Similarly, the preparation of novel analogues of oxolinic acid, such as 4-ethyl-1(2)-R-1(2)H-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids, aimed to discover the influence of the annelation position of the triazole ring on antimicrobial activity, indicating a structured approach to enhancing anti-infective properties against specific pathogens (Sanna et al., 1990).

Central Nervous System (CNS) Activity

The exploration of the central nervous system active compounds has included the synthesis of derivatives with potential CNS effects. For instance, Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate derivatives were examined for their ability to induce loss of motor control in mice, suggesting the investigation of such compounds for neurological applications (Hung, Janowski, & Prager, 1985). This underscores the broader interest in evaluating related compounds for their potential CNS modulating activities.

Synthesis and Chemical Properties

The chemical synthesis and properties of related compounds have been a focus of research, aiming to elucidate their potential applications in medicinal chemistry. Studies have involved the synthesis of various heterocyclic compounds, demonstrating the versatility and reactivity of these molecular frameworks (Ezema et al., 2015; Charushin et al., 2004). Such studies contribute to the understanding of how structural modifications can impact the biological activity and potential therapeutic applications of these compounds.

Mecanismo De Acción

Target of Action

It is known that quinoxaline derivatives, such as this compound, have been used as antibiotics and have shown a broad spectrum of antibacterial activity .

Mode of Action

It’s known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

It’s known that quinoxaline derivatives can affect a wide range of biological processes . For instance, some quinoxaline derivatives have been reported to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Pharmacokinetics

It’s known that the presence of a piperazine subunit or its isosteres can enhance the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives .

Result of Action

It’s known that some quinoxaline derivatives have shown cytotoxicity at certain concentrations .

Action Environment

It’s known that the structural modifications, such as the presence of a piperazine subunit or its isosteres, can enhance the antimicrobial activity of the fused triazoles ring systems .

Direcciones Futuras

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . The assessment of the compounds on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation, foster further optimization for the retrieved hit compounds .

Propiedades

IUPAC Name |

ethyl 1-[2-[2-(butylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4/c1-3-5-12-24-19(30)15-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-13-10-16(11-14-27)22(31)33-4-2/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLSUEPYBAJPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2765910.png)

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)

![(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)

![6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2765919.png)

![3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2765920.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2765924.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2765926.png)

![1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B2765927.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)

amine dihydrochloride](/img/no-structure.png)